

# Lonapalene (RS 43179): A Technical Guide to its Discovery, Mechanism, and Clinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Lonapalene** (RS 43179) is a topical 5-lipoxygenase (5-LO) inhibitor investigated for its therapeutic potential in inflammatory skin disorders, most notably psoriasis. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and clinical evaluation of **Lonapalene**, with a focus on quantitative data and detailed experimental methodologies.

### **Discovery and History**

**Lonapalene** was developed by Syntex Corporation, a company with a rich history in steroid hormone synthesis that later expanded into various therapeutic areas.[1][2][3][4] The development of **Lonapalene** emerged from the broader scientific effort to understand and target the arachidonic acid cascade, a key pathway in inflammation. The enzyme 5-lipoxygenase, which catalyzes the initial steps in the biosynthesis of pro-inflammatory leukotrienes, was identified as a promising therapeutic target for a range of inflammatory diseases.[5][6][7] **Lonapalene** was one of the compounds that emerged from research programs focused on discovering potent and selective 5-LO inhibitors.[8]

#### **Mechanism of Action**



**Lonapalene** is a selective inhibitor of the 5-lipoxygenase (5-LO) enzyme.[9][10] This enzyme is critical for the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation.[7] Specifically, 5-LO catalyzes the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes, including the potent neutrophil chemoattractant, Leukotriene B4 (LTB4). By inhibiting 5-LO, **Lonapalene** effectively reduces the production of these pro-inflammatory eicosanoids. The therapeutic effect of topical **Lonapalene** in psoriasis is believed to be directly related to the inhibition of LTB4 synthesis within the skin, thereby reducing the inflammatory infiltrate characteristic of psoriatic lesions. [10]

#### Signaling Pathway of Lonapalene's Action





Click to download full resolution via product page

Mechanism of action of Lonapalene.

## Preclinical Pharmacology In Vitro 5-Lipoxygenase Inhibition

Lonapalene has been shown to be a potent inhibitor of 5-lipoxygenase in in vitro assays.

| Assay System                | Cell Line | IC50      |
|-----------------------------|-----------|-----------|
| Crude cytosolic preparation | RBL-1     | 0.7 μM[9] |

## Effects on Arachidonic Acid Metabolism in Human Platelets

A study on washed human platelet suspensions demonstrated that **Lonapalene** also possesses inhibitory activity against cyclooxygenase (COX), albeit at a much lower potency than its effect on 5-LO. This inhibition of COX led to a diversion of arachidonic acid metabolism towards the production of 12-hydroxyeicosatetraenoic acid (12-HETE).[11]

| Enzyme Inhibited     | Effect                                            | Potency Comparison                        |
|----------------------|---------------------------------------------------|-------------------------------------------|
| Cyclooxygenase (COX) | Substrate diversion towards<br>12-HETE production | ~1,000 times weaker than indomethacin[11] |

#### **Clinical Evaluation in Psoriasis**

A key clinical study investigating the efficacy of **Lonapalene** was a double-blind, placebocontrolled trial involving ten volunteers with psoriasis.[10] Symmetrical plaques of psoriasis were treated twice daily with either 2% **Lonapalene** ointment or a vehicle base, with other plaques remaining untreated.[12]

#### **Clinical Efficacy**

The study demonstrated a statistically significant clinical improvement in psoriasis lesions treated with 2% **Lonapalene** ointment compared to vehicle-treated sites.[10] While a trend



towards greater improvement was observed with **Lonapalene** compared to the vehicle, this difference did not reach statistical significance due to a notable vehicle effect.[12] However, when compared to untreated lesions, the improvement with **Lonapalene** was significant at days 4, 14, and 28.[12]

#### **Biochemical Efficacy: Reduction of Leukotriene B4**

A significant finding of the clinical trial was the marked reduction in the levels of the proinflammatory mediator Leukotriene B4 (LTB4) in skin chamber fluid samples from **Lonapalene**treated lesions.[10][12] This reduction in LTB4 occurred before significant clinical improvement was observed, suggesting a direct pharmacological effect of **Lonapalene** on the 5-LO pathway in the skin.[10]

| Treatment Group | LTB4 Levels (pg/ml, mean<br>± SEM) at Day 4 | LTB4 Levels (pg/ml, mean<br>± SEM) at Day 14 |
|-----------------|---------------------------------------------|----------------------------------------------|
| Untreated       | 59 ± 12                                     | 53 ± 17                                      |
| Vehicle         | 73 ± 10                                     | 74 ± 9                                       |
| 2% Lonapalene   | 27 ± 11 (p < 0.01 vs. Vehicle)              | 19 ± 6 (p < 0.01 vs. Vehicle)                |

Data from Black et al. (1988).[12]

Importantly, the levels of arachidonic acid (AA) and 12-hydroxyeicosatetraenoic acid (12-HETE) in the skin chamber fluid remained unchanged, indicating the selectivity of **Lonapalene** for the 5-lipoxygenase pathway in this clinical setting.[10][12]

#### **Experimental Protocols**

While a complete, detailed protocol is not publicly available, the key elements of the methodology can be summarized as follows:

- Study Design: A double-blind, placebo-controlled, intra-patient comparison.[10][12]
- Participants: Ten volunteers with stable plaque psoriasis.[10]



- Treatment: Symmetrical psoriatic plaques were treated twice daily with 2% **Lonapalene** ointment or its vehicle base. A third set of plaques was left untreated for comparison.[12]
- Duration: 28 days.[12]
- Assessments:
  - Clinical: Erythema, induration, and desquamation were visually assessed at baseline and on days 4, 14, and 28.[12]
  - Biochemical: Skin chamber fluid was collected from lesions at days 4 and 14 for the analysis of LTB4, arachidonic acid, and 12-HETE.[12]
- Skin Chamber Technique: This technique involves affixing a chamber to the skin, through which a buffer solution is perfused to collect inflammatory mediators and other biochemical markers from the local skin environment.
- Biochemical Analysis:
  - LTB4: Analysis was performed using high-performance liquid chromatography (HPLC)
     followed by a neutrophil chemokinesis bioassay on selected fractions.[12]
  - Arachidonic Acid and 12-HETE: Analysis was conducted using HPLC followed by gas chromatography-mass spectrometry (GC-MS).[12]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Syntex Syva Alumni Association Collection Philadelphia Area Archives [findingaids.library.upenn.edu]
- 2. Syntex Serves as Model for Young Firms : Now Major Player in Drug Field, It Also Has Some Headaches Los Angeles Times [latimes.com]
- 3. encyclopedia.com [encyclopedia.com]
- 4. History of Roche Bioscience FundingUniverse [fundinguniverse.com]
- 5. The discovery and development of zileuton: an orally active 5-lipoxygenase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent development of lipoxygenase inhibitors as anti-inflammatory agents PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arachidonate 5-lipoxygenase inhibitor Wikipedia [en.wikipedia.org]
- 8. Syntex Wikipedia [en.wikipedia.org]
- 9. Preparation of Washed Human Platelets for Quantitative Metabolic Flux Studies [jove.com]
- 10. Preparation of Washed Human Platelets for Quantitative Metabolic Flux Studies -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of washed platelet suspensions from human and rodent blood. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Lonapalene (RS 43179): A Technical Guide to its Discovery, Mechanism, and Clinical Evaluation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675053#lonapalene-rs-43179-discovery-and-history]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com